molecular formula C22H26FNO2 B2969817 1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 1797960-63-4

1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2969817
CAS No.: 1797960-63-4
M. Wt: 355.453
InChI Key: NPBKOQHZKKJLBG-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound characterized by the presence of a fluorophenyl group, an azepane ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups, along with the azepane ring, allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO2/c1-26-21-12-5-17(6-13-21)7-14-22(25)24-15-3-2-4-19(16-24)18-8-10-20(23)11-9-18/h5-6,8-13,19H,2-4,7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBKOQHZKKJLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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